molecular formula C10H14Cl2Si B098909 tert-Butylphenyldichlorosilane CAS No. 17887-41-1

tert-Butylphenyldichlorosilane

Cat. No.: B098909
CAS No.: 17887-41-1
M. Wt: 233.21 g/mol
InChI Key: OCXPCSGIIJESOA-UHFFFAOYSA-N
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Description

tert-Butylphenyldichlorosilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is a colorless to light yellow liquid at room temperature and is known for its use as a silylating agent in organic synthesis. The compound is particularly valued for its ability to protect hydroxyl groups during chemical reactions, making it a crucial reagent in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

Tert-Butylphenyldichlorosilane is primarily used as a silylating reagent in organic synthesis . Its primary targets are active hydrogens in silane-based compounds, such as those in hydroxyl, carboxyl, and amino groups .

Mode of Action

The compound interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . This process is known as silylation. The intermediates can then undergo further reactions . After these reactions, the silane group is removed through hydrolysis, regenerating the group originally protected by silyl .

Biochemical Pathways

The compound plays a crucial role in the synthesis of specific compounds, particularly in drug synthesis . It’s used in the synthesis of p-benzophenoxazole, a compound with antagonistic activity to thromboxane receptor .

Pharmacokinetics

It’s known that the compound has a boiling point of 126°c and a density of 1106 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the protection of active hydrogens in silane-based compounds, allowing for further reactions to occur . This leads to the synthesis of specific compounds, such as p-benzophenoxazole .

Action Environment

This compound is sensitive to moisture, water, and protic solvents . These environmental factors can influence the compound’s action, efficacy, and stability. It’s also worth noting that the compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylphenyldichlorosilane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under optimized conditions. The process includes steps such as distillation and purification to obtain the final product with high purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butylphenyldichlorosilane primarily undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols and amines, which react with this compound to form silyl ethers and silylamines, respectively.

    Oxidation Reactions: this compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanols.

    Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, leading to the formation of silanes.

Major Products Formed:

    Silyl Ethers: Formed from the reaction with alcohols.

    Silylamines: Formed from the reaction with amines.

    Silanols: Formed from oxidation reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl-dichloro-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2Si/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXPCSGIIJESOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066277
Record name Dichloro(1,1-dimethylethyl)phenylsilane
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Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17887-41-1
Record name [Dichloro(1,1-dimethylethyl)silyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17887-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (dichloro(1,1-dimethylethyl)silyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [dichloro(1,1-dimethylethyl)silyl]-
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Record name Dichloro(1,1-dimethylethyl)phenylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(1,1-dimethylethyl)phenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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